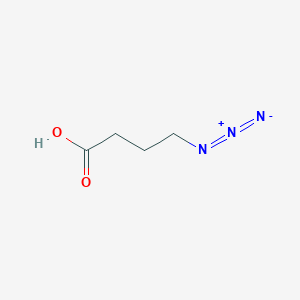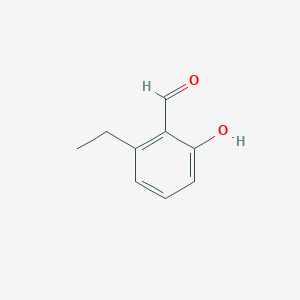
2,3',5-Triclorobifenilo
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2,3’,5’-Trichlorobiphenyl is C12H7Cl3 . The IUPAC name is 1,3-dichloro-5-(2-chlorophenyl)benzene . The InChIKey is GXVMAQACUOSFJF-UHFFFAOYSA-N .
Chemical Reactions Analysis
The dechlorination of 2,3,4,5-Tetrachlorobiphenyl (PCB 61) to 2,3,5-Trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, was measured over an environmentally relevant range of 1 to 500 ng L –1 in sediment-free medium using a high concentration of cells .
Physical And Chemical Properties Analysis
The molecular weight of 2,3’,5’-Trichlorobiphenyl is 257.5 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 5.6 .
Aplicaciones Científicas De Investigación
Impacto ambiental y remediación
El 2,3',5-Triclorobifenilo es un tipo de bifenilo policlorado (PCB), que se ha encontrado que persiste en el medio ambiente, se bioacumula en el tejido animal y se biomagnifica en las cadenas alimentarias. Esto tiene implicaciones significativas para la salud ambiental. La investigación en este campo se centra en comprender los procesos de transformación y degradación de los PCB para mitigar su impacto. Los estudios han explorado la descloración de los PCB en diversas condiciones para reducir su persistencia y toxicidad .
Aplicaciones de investigación médica
En el campo médico, el this compound se ha estudiado por su interacción con los sistemas biológicos. Por ejemplo, se ha llevado a cabo investigación sobre sus actividades agonistas al receptor de androstano constitutivo y su potencial inhibición de PER1, un gen involucrado en el ritmo circadiano . Comprender estas interacciones puede ayudar a evaluar los riesgos para la salud asociados con la exposición a los PCB y desarrollar estrategias para el tratamiento o la prevención.
Safety and Hazards
Mecanismo De Acción
Target of Action
2,3’,5-Trichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound interacts with its target, the Estrogen receptor, by binding to it. This binding disrupts cell function by altering the transcription of genes . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Biochemical Pathways
For instance, they can inhibit the basal and circadian expression of the core circadian component PER1 .
Pharmacokinetics
It’s known that pcbs are resistant to degradation and can bioaccumulate, leading to persistent environmental exposure .
Result of Action
The molecular and cellular effects of 2,3’,5-Trichlorobiphenyl’s action are primarily related to its disruption of normal cell function. By binding to the Estrogen receptor and altering gene transcription, it can affect cellular proliferation and differentiation .
Action Environment
2,3’,5-Trichlorobiphenyl is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment and bioaccumulate in animal tissue, which can lead to biomagnification in food chains . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
1,4-dichloro-2-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNCPBRWFSKDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074778 | |
| Record name | 2,3',5-trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38444-81-4 | |
| Record name | 2,3′,5-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,3'-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',5-trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H9867N6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions "weathered PCBs." What does this mean and how does it relate to the persistence of 2,3',5-Trichlorobiphenyl in the environment?
A1: "Weathered PCBs" refers to mixtures of these compounds that have been present in the environment for extended periods. Over time, the less persistent congeners, like some isomers of 2,3',5-Trichlorobiphenyl, might be preferentially degraded by natural processes, leaving behind a higher proportion of more recalcitrant compounds []. This weathering process can result in a shift in the composition of PCB mixtures found in the environment. This highlights the potential persistence of specific PCB congeners like 2,3',5-Trichlorobiphenyl, even in the presence of microbial activity. Further research into the specific dechlorination pathways and rates of different 2,3',5-Trichlorobiphenyl isomers by microbial communities in the Venice Lagoon sediment could help understand its long-term fate in this environment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)



![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)